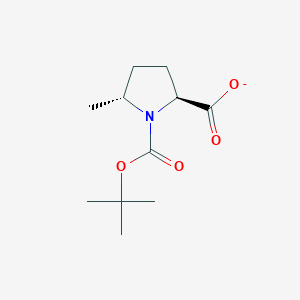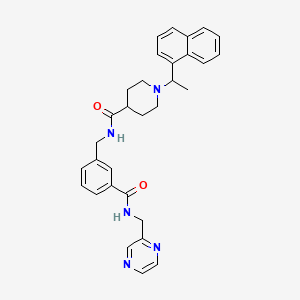
SARS-CoV-2-IN-72
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SARS-CoV-2-IN-72 is a chemical compound that has garnered significant attention due to its potential therapeutic applications against the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for the COVID-19 pandemic. This compound is part of a broader class of inhibitors designed to target specific proteins or enzymes crucial for the virus’s replication and survival.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SARS-CoV-2-IN-72 involves multiple steps, starting from readily available chemical precursors. The synthetic route typically includes:
Formation of the Core Structure: This involves the construction of the core scaffold through a series of condensation reactions.
Functional Group Modifications: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
For industrial-scale production, the synthesis of this compound is optimized to maximize yield and minimize costs. This involves:
Optimization of Reaction Conditions: Adjusting parameters such as temperature, pressure, and solvent to improve efficiency.
Use of Catalysts: Employing catalysts to accelerate reactions and increase yield.
Scalability: Ensuring that the synthetic route is scalable and can be performed in large reactors without significant loss of efficiency.
Chemical Reactions Analysis
Types of Reactions
SARS-CoV-2-IN-72 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions include various derivatives of this compound, each with potentially different biological activities.
Scientific Research Applications
SARS-CoV-2-IN-72 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its ability to inhibit viral replication and its effects on cellular processes.
Medicine: Explored as a potential therapeutic agent for treating COVID-19 and other viral infections.
Industry: Utilized in the development of diagnostic tools and antiviral coatings.
Mechanism of Action
SARS-CoV-2-IN-72 exerts its effects by targeting specific proteins or enzymes essential for the replication of SARS-CoV-2. The compound binds to these molecular targets, inhibiting their activity and preventing the virus from replicating. Key pathways involved include:
Inhibition of Viral Proteases: Blocking the activity of proteases necessary for viral protein processing.
Interference with Viral RNA Polymerase: Preventing the replication of viral RNA.
Comparison with Similar Compounds
SARS-CoV-2-IN-72 is compared with other similar compounds to highlight its uniqueness:
SARS-CoV-2-IN-1: Another inhibitor targeting the same viral proteins but with different binding affinities and selectivity.
SARS-CoV-2-IN-2: A compound with a similar core structure but different functional groups, leading to variations in activity and toxicity.
SARS-CoV-2-IN-3: Known for its broader spectrum of activity against multiple coronaviruses.
Properties
Molecular Formula |
C31H33N5O2 |
|---|---|
Molecular Weight |
507.6 g/mol |
IUPAC Name |
1-(1-naphthalen-1-ylethyl)-N-[[3-(pyrazin-2-ylmethylcarbamoyl)phenyl]methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C31H33N5O2/c1-22(28-11-5-8-24-7-2-3-10-29(24)28)36-16-12-25(13-17-36)30(37)34-19-23-6-4-9-26(18-23)31(38)35-21-27-20-32-14-15-33-27/h2-11,14-15,18,20,22,25H,12-13,16-17,19,21H2,1H3,(H,34,37)(H,35,38) |
InChI Key |
ZPGWKJMBBGLGBN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)N3CCC(CC3)C(=O)NCC4=CC(=CC=C4)C(=O)NCC5=NC=CN=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tripotassium;(2Z)-2-[(E)-3-[1-(5-carboxypentyl)-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3-methyl-3-(4-sulfonatobutyl)-1-(3-sulfonatopropyl)indole-5-sulfonate](/img/structure/B12364350.png)
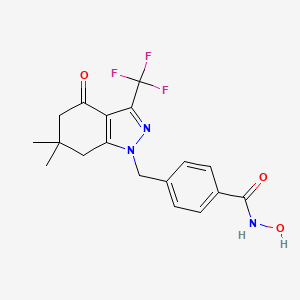
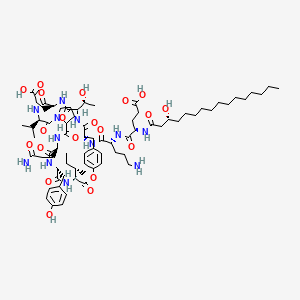
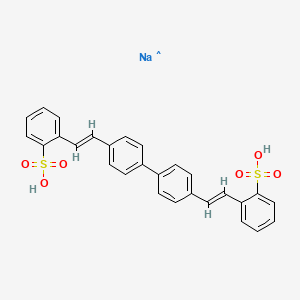
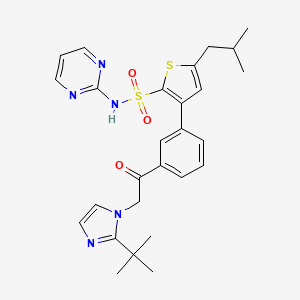

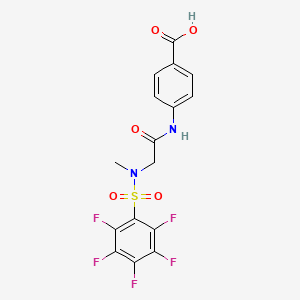
![[(2S,3S,4S,6R)-4-(dimethylamino)-6-[11-hydroxy-5-methyl-2-[2-methyl-3-[(E)-prop-1-enyl]oxiran-2-yl]-4,7,12-trioxonaphtho[2,3-h]chromen-10-yl]-2,4-dimethyloxan-3-yl] acetate](/img/structure/B12364400.png)
![2-[(2S,5R,8S,11S)-8-[4-(3-azidopropanoylamino)butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12364404.png)


![Trimethyl-[2-[(4-methylphenyl)methylsulfonyl]ethyl]azanium;iodide](/img/structure/B12364418.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxyoctadecanethioate](/img/structure/B12364422.png)
